molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No.: B057889
CAS No.: 158626-15-4
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action of 6-(Bromomethyl)nicotinonitrile is not mentioned in the search results, it is noted that the compound has been used in the synthesis of oxadiazoles, which are selective S1P receptor agonists . S1P receptors are involved in a variety of biological processes, including immune response regulation and cardiovascular function .

Safety and Hazards

6-(Bromomethyl)nicotinonitrile is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Bromomethyl)nicotinonitrile involves the bromination of 6-methylnicotinonitrile. The reaction is typically carried out in 1,2-dichloroethane with N-bromosuccinimide (NBS) as the brominating agent and 2,2’-azobis(isobutyronitrile) (AIBN) as the radical initiator. The reaction mixture is heated to 80°C and stirred for 14 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of NBS and AIBN in a controlled environment ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)-5-methylpyridine hydrobromide
  • 4-Bromo-2,6-bis(bromomethyl)pyridine
  • 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
  • 2,6-Bis(bromomethyl)pyridine

Comparison: 6-(Bromomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620240
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158626-15-4
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)pyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methylnicotinonitrile (1.0 g, 8.47 mmol) in 1,2-dichloroethane (30 mL) was added N-bromosuccinimide (NBS; 1.52 g, 8.54 mmol) and followed by 2,2′-azobis(isobutyronitrile) (AIBN; 0.14 g, 0.85 mmol) at RT. The reaction mixture was then heated to 80° C. and stirred for 14 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, and the volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 10% EtOAc/Hexane) afforded compound I-4 (0.6 g, 3.05 mmol, 36%) as a colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.67-7.62 (m, 2H), 7.21 (dd, J=9.0, 2.0 Hz, 1H), 4.44 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 6-methyl-nicotinonitrile (2 g, 17 mmol) and NBS (3.01 g, 17 mmol) in anhydrous DCE (56 mL) under nitrogen. Add AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for 1.5-2 h. Add another batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Then add a third batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in DCM, add silica gel and concentrate in vacuo. Purify by chromatography on silica gel (120 g, pre-packed cartridge) eluting with cyclohexane/EtOAc (98:2 to 7:3 gradient over 55 min, 40 mL/min) to isolate the desired intermediate (2 g, 60%) as a white solid that turns red on standing at room temperature. MS (ES+) m/z: 199 (M+2)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Name
Quantity
277 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 6-Methylnicotinonitrile (11-1) (Lancaster) (15 g, 127 mmol) in carbon tetrachloride (300 ml) was added N-bromosuccinimide (27.12 g, 152.4 mmol). The resulting solution was degassed and purged with nitrogen and AIBN (2,2′-azobisisobutyronitrile) (2.08 g, 12.6 mmol) was added. After 7 hours at 85° C., another batch of AIBN (1.04 g) was added and stirring was continued for another hour. After removal of the solvent the crude product was subjected to flash column chromatography in ethylacetate/hexanes to yield 10 g pure material (40%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27.12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
Quantity
1.04 g
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of 6-methylpyridine-3-carbonitrile (8 g, 67.72 mmol, 1.00 equiv) in CCl4 (125 mL). N-Bromosuccinimide (13.4 g, 75.29 mmol, 1.10 equiv), and AIBN (480 mg, 2.92 mmol, 0.04 equiv) were added to the reaction solution. The resulting solution was stirred for 5 h at 85° C. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) as eluent to yield 5 g (37%) of 6-(bromomethyl)pyridine-3-carbonitrile as a beige solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

0.3 g (2.5 mmol) of 5-cyano-2-methylpyridine was dissolved in 15 ml of benzene. 10 mg of perbenzoic acid and 0.49 g (2.8 mmol) of N-bromosuccinimide were added to the obtained solution, and they were stirred at 75° C. for 2 days. The solvent was evaporated and the crude product was purified by the silica gel column chromatography.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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